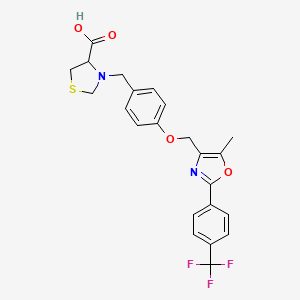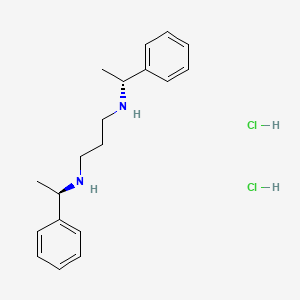
N1,N3-Bis((R)-1-phenylethyl)propane-1,3-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride is a chemical compound that belongs to the class of diamines. It is characterized by the presence of two phenylethyl groups attached to a propane-1,3-diamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride typically involves the reaction of ®-1-phenylethylamine with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N,N′-Dimethyl-1,3-propanediamine
- N,N′-Diethyl-1,3-propanediamine
- N,N′-Diisopropyl-1,3-propanediamine
Uniqueness
N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride is unique due to the presence of phenylethyl groups, which impart distinct chemical and biological properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
Propiedades
Fórmula molecular |
C19H28Cl2N2 |
|---|---|
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
N,N'-bis[(1R)-1-phenylethyl]propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C19H26N2.2ClH/c1-16(18-10-5-3-6-11-18)20-14-9-15-21-17(2)19-12-7-4-8-13-19;;/h3-8,10-13,16-17,20-21H,9,14-15H2,1-2H3;2*1H/t16-,17-;;/m1../s1 |
Clave InChI |
RPGXCUMDVBOHHH-QAPNYFPESA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NCCCN[C@H](C)C2=CC=CC=C2.Cl.Cl |
SMILES canónico |
CC(C1=CC=CC=C1)NCCCNC(C)C2=CC=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


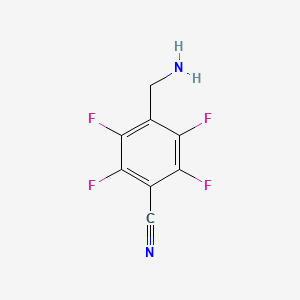
![2,6-Diazaspiro[3.3]heptane oxalate](/img/structure/B15202960.png)
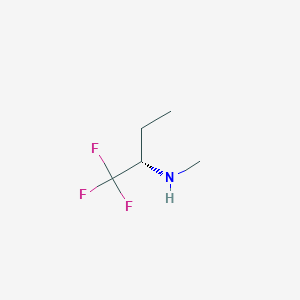
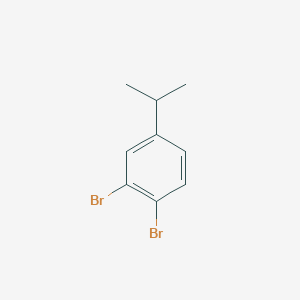
![2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B15202976.png)
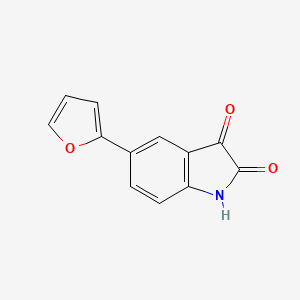
![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)

![(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B15203023.png)
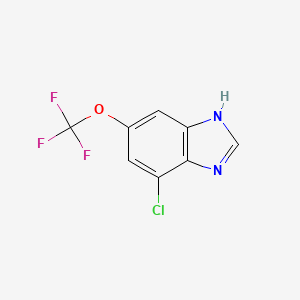
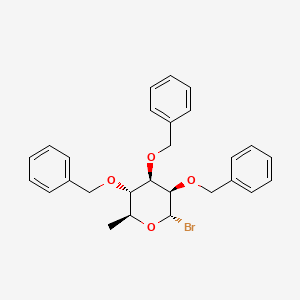
![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)

